Colchicine deriv

Beschreibung

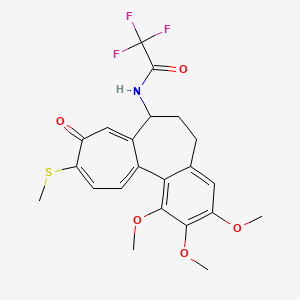

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO5S/c1-29-16-9-11-5-7-14(26-21(28)22(23,24)25)13-10-15(27)17(32-4)8-6-12(13)18(11)20(31-3)19(16)30-2/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELBQZKXVASLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(F)(F)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Diversification of Colchicine Derivatives

Strategies for Regioselective Chemical Modifications

Regioselective modifications are crucial for preserving or enhancing colchicine's interaction with its target, β-tubulin, while minimizing adverse effects. Research has identified specific sites within the colchicine (B1669291) structure that are more amenable to modification without complete loss of activity.

Ring A, the trimethoxyphenyl moiety, plays a significant role in anchoring colchicine to the colchicine-binding site (CBS) of tubulin sci-hub.semdpi.com. While modifications to the methoxy (B1213986) groups on Ring A can sometimes lead to a loss of binding affinity, some studies suggest that not all methoxy groups are equally critical for activity. Specifically, it has been demonstrated that while one methoxy group is essential for interaction with Cys-241 of β-tubulin, the other two could be modified to potentially improve antiproliferative activity mdpi.com. For instance, the introduction of a 3-methoxybenzo- qu.edu.qaacs.org-dioxene moiety in place of the typical trimethoxyphenyl ring has yielded highly potent derivatives mdpi.com.

Ring C, the tropolone (B20159) ring, is critical for colchicine's potent antimitotic activity, with the C-9 keto group and the C-10 methoxy group being key for binding interactions mdpi.commdpi.com. While direct substitution or deletion of these functional groups can lead to inactive compounds mdpi.com, modifications at other positions within Ring C, such as C-4, C-9, and C-10, have been successfully explored. Regioselective demethylation at the C-10 position yields colchiceine (B1669290), which retains some activity but is generally less potent than colchicine mdpi.comresearchgate.netresearchgate.netnih.gov. The introduction of a thiomethyl group at C-10, creating thiocolchicine (B1684108), results in a more stable analog with faster tubulin binding and potentially lower toxicity mdpi.commdpi.comnih.gov. Furthermore, functionalization at C-9 and C-10 through ether formation or halogenation at C-4 has yielded derivatives with significant antiproliferative properties mdpi.comnih.gov. Cycloaddition reactions, such as iminonitroso Diels–Alder reactions, have also been employed to modify the tropolone ring, creating novel fused ring systems nih.govnih.gov.

Incorporation of Specific Functional Groups

The strategic introduction of various functional groups allows for fine-tuning of colchicine's physicochemical properties and biological activity. These functional groups can influence solubility, stability, target binding, and cellular uptake.

Amides, Thioamides, Ureas, and Thioureas: These groups are frequently appended to the C-7 position, often as replacements for the native acetamide, to explore structure-activity relationships researchgate.netmdpi.comresearchgate.netresearchgate.net.

Esters and Carbonates: These functional groups are typically introduced at the C-1 or C-10 positions following regioselective demethylation, yielding derivatives like colchiceine esters and carbonates mdpi.comnih.gov.

Halogens: Halogen atoms, such as bromine or iodine, have been incorporated at the C-4 position of the tropolone ring, often in conjunction with other modifications, to enhance antiproliferative activity mdpi.com.

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) has been widely used to introduce 1,2,3-triazole moieties, often linked to C-7 or C-10 positions, creating hybrid molecules with potential for improved therapeutic indices nih.govnortheastern.edubohrium.com.

Amino Acids: Natural and synthetic amino acids have been incorporated at the C-10 position, aiming to reduce toxicity while retaining antimitotic activity researchgate.net.

Linkers: Aliphatic or peptide-based linkers can be attached to various positions, such as C-7 or C-10, to conjugate colchicine derivatives with other molecules, potentially enabling targeted delivery or creating bifunctional agents beilstein-journals.orgresearchgate.net.

Heterocycles: Heterocyclic moieties have been incorporated into ether arms attached to the C-9/C-10 positions of the tropolone ring, influencing binding affinity and anticancer potency nih.gov.

Design of Double-Modified Colchicine Derivatives

A significant area of research involves the design and synthesis of colchicine derivatives featuring modifications at two distinct positions. These "double-modified" compounds often exhibit enhanced potency, altered selectivity, or improved resistance-breaking capabilities compared to singly modified analogs or the parent compound.

Table 1: Examples of Ring-Specific Modifications in Colchicine Derivatives

| Ring | Modification Type | Example Derivative/Strategy | Key Functional Group/Feature | Citation(s) |

| A | Methoxy group modification | 3-methoxybenzo- qu.edu.qaacs.org-dioxene moiety | Dioxene ring | mdpi.com |

| B | Amide replacement | 7-amido derivatives | Amide linkage at C-7 | researchgate.netqu.edu.qamdpi.comresearchgate.netresearchgate.net |

| B | Amide replacement with linker | N-glutaryl-deacetylcolchicine | Glutamate linker at C-7 | beilstein-journals.org |

| C | Demethylation | 10-demethylcolchicine (Colchiceine) | Hydroxyl at C-10 | mdpi.comresearchgate.netresearchgate.netnih.gov |

| C | Thioether substitution | Thiocolchicine | Thiomethyl at C-10 | mdpi.commdpi.comnih.gov |

| C | Halogenation | 4-halothiocolchicine | Halogen at C-4 | mdpi.com |

| C | Diels-Alder adducts | Iminonitroso Diels–Alder products | Fused heterocyclic ring | nih.govnih.gov |

| C | Ether formation | C(9)/C(10) ether derivatives | Ether linkage at C-9/C-10 | nih.gov |

Table 2: Examples of Double-Modified Colchicine Derivatives

| Modification 1 (Position) | Modification 2 (Position) | Functional Groups Introduced | Example Derivative/Strategy | Citation(s) |

| C-7 | C-10 | Amide/Carbamate at C-7, Methylamino at C-10 | 7-amide/carbamate, 10-methylamino derivatives | nih.govmdpi.comresearchgate.netnih.gov |

| C-7 | C-10 | Triazole at C-7, Alkyl/Ester/Amide at C-10 | 1,4-disubstituted 1,2,3-triazoles | nih.govnortheastern.edubohrium.com |

| C-4 | C-10 | Halogen at C-4, Thiomethyl at C-10 | 4-halothiocolchicine | mdpi.comnih.gov |

| C-1 | C-10 | Ester/Carbonate at C-1, Thiomethyl at C-10 | C1-ester/carbonate, C10-thiomethyl derivatives | mdpi.comnih.gov |

| C-7 | C-10 | Amide/Linker at C-7, Protected amine at C-10 | N-glutaryl-deacetylcolchicine | beilstein-journals.org |

Molecular Mechanisms of Action of Colchicine Derivatives

Tubulin Binding and Microtubule Dynamics Modulation

Colchicine (B1669291) derivatives exert their biological effects primarily by binding to tubulin and interfering with the assembly and disassembly of microtubules. This modulation of microtubule dynamics is a consequence of specific molecular interactions and resulting conformational changes in the tubulin protein.

Tubulin exists as a heterodimer composed of α- and β-tubulin subunits. Colchicine and its derivatives bind to a specific site on the β-tubulin subunit, near the interface with the α-tubulin subunit frontiersin.orgnih.gov. This binding is characterized by high affinity and is a slow, multi-step process involving initial low-affinity binding followed by conformational changes that lead to a more stable, poorly reversible complex.

The binding of colchicine to the tubulin dimer can influence the interaction between the α and β subunits. Molecular dynamics simulations have shown that the binding of colchicine binding site inhibitors (CBSIs) can weaken the intersubunit interaction between α and β tubulins nih.govacs.org. For instance, the binding free energy between the subunits of a free tubulin heterodimer is approximately -48.51 kcal/mol, which is reduced to -35.63 kcal/mol in the presence of colchicine acs.org. This destabilization of the intradimer interface is a key factor in the mechanism of microtubule polymerization inhibition nih.gov.

The thermodynamics of this interaction reveal that it is often an entropy-driven process, particularly for colchicine itself, which exhibits a large positive entropy change upon binding to tubulin dimers nih.gov. However, the thermodynamic parameters can vary among different derivatives. For some analogues, the binding is enthalpy-driven nih.govsemanticscholar.orgias.ac.in. For example, the binding of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (a colchicine analog) is characterized by a negative enthalpy change ias.ac.in. These differences in thermodynamic signatures are often attributed to the nature of the substituents on the B-ring of the colchicinoid structure semanticscholar.orgias.ac.in.

Table 1: Comparative Binding Free Energy between Tubulin Subunits

| Compound | Binding Free Energy (ΔG) between α/β subunits (kcal/mol) |

|---|---|

| Free Tubulin | -48.51 acs.org |

| Tubulin-Colchicine Complex | -35.63 acs.org |

| Tubulin-Combretastatin A-4 Complex | -28.02 acs.org |

| Tubulin-Podophyllotoxin Derivative Complex | -37.45 acs.org |

The colchicine-binding site is a complex pocket located on the β-tubulin subunit, at the interface with the α-tubulin subunit nih.govnih.govnih.gov. It is comprised of several secondary structure elements, including β-strands S8 and S9, α-helices H7 and H8, and the T7 loop of β-tubulin, as well as the T5 loop of α-tubulin nih.govacs.org. The flexible nature of some of these loops, particularly the T7 loop, makes the binding site adaptable to a wide variety of structurally diverse ligands nih.gov.

The interaction between colchicine derivatives and the binding site is stabilized by a network of hydrophobic interactions and hydrogen bonds. The trimethoxyphenyl (A-ring) of colchicine typically occupies a hydrophobic pocket within β-tubulin nih.gov. Key residues involved in these hydrophobic interactions include Cysβ241, Leuβ242, Leuβ248, Alaβ250, Leuβ255, Metβ259, Alaβ316, Ileβ318, and Ileβ378 nih.gov.

Hydrogen bonding also plays a crucial role in the binding of many colchicine derivatives. For instance, X-ray crystallography studies have revealed that various derivatives form hydrogen bonds with residues such as Asnα101, Thrα179, Tyrβ202, Asnβ258, and Asnβ349 nih.govnih.gov. The specific hydrogen bonding network can vary significantly between different derivatives, influencing their binding affinity and orientation within the pocket. For example, the indole nitrogen of the derivative D64131 forms water-bridged hydrogen bonds with βL246, αN101, and αT179 nih.gov. Similarly, the hydroxyl group of the G1 analogue forms a hydrogen bond with Asn101, which is critical for its potent activity tandfonline.com. Lysine residues within the binding site have also been implicated as important for the binding of colchicine ias.ac.in.

Table 2: Key Amino Acid Residues in the Colchicine Binding Site Involved in Interactions with Derivatives

| Derivative Class/Example | Interacting Residues | Type of Interaction |

|---|---|---|

| Chalcone Analog (TUB092) | βC241, βL242, βL248, βA250, βL255, βM259, βA316, βI318, βK352, βA354, βI378 | Hydrophobic nih.gov |

| Chalcone Analog (TUB092) | βG237, βC241, βD251, αT179, βN349 | Hydrogen Bonding (direct and water-bridged) nih.gov |

| Indole Derivative (D64131) | βL246, αN101, αT179 | Water-bridged Hydrogen Bonding nih.gov |

| Imidazopyridine Derivative (DJ101) | βC241, βL255, βL248, βN258 | Hydrophobic nih.gov |

| Imidazopyridine Derivative (DJ101) | αT179, βN349, βC241 | Hydrogen Bonding nih.gov |

| 2-Aryl-4-amide-quinoline Derivative (G1) | Asn101 | Hydrogen Bonding tandfonline.com |

A critical aspect of the mechanism of action of colchicine derivatives is the induction of conformational changes in the tubulin heterodimer upon binding frontiersin.orgplos.org. The binding of colchicine locks the tubulin dimer into a curved or "bent" conformation, which is incompatible with its incorporation into the straight lattice of a microtubule nih.govnih.gov. This steric hindrance is a primary reason for the inhibition of microtubule assembly nih.gov.

The binding of colchicine derivatives to tubulin has profound effects on the dynamic instability of microtubules, which is the process of alternating phases of growth (polymerization) and shrinkage (depolymerization). These compounds are potent inhibitors of microtubule polymerization, even at substoichiometric concentrations mdpi.com.

The tubulin-colchicine derivative complex can co-polymerize into the ends of growing microtubules. The incorporation of these "poisoned" subunits disrupts the lattice structure and suppresses the addition of subsequent tubulin dimers, thereby inhibiting microtubule elongation. Moreover, the presence of these complexes at the microtubule ends can also promote a switch from a growing to a shrinking state, leading to microtubule depolymerization.

Different colchicine derivatives exhibit varying potencies in inhibiting tubulin polymerization. For example, in in vitro tubulin assembly assays, colchicine and vinblastine are highly potent with IC50 values around 1 µM, while combretastatin A-4 has an IC50 of approximately 2.5 µM, and nocodazole is less potent with an IC50 near 5 µM mdpi.com. The derivative G13 has been shown to have a potent tubulin polymerization inhibitory activity with an IC50 value of 13.5 µM, compared to 8.1 µM for colchicine in the same assay tandfonline.com.

Table 3: Inhibitory Concentrations (IC50) of Selected Colchicine Site Inhibitors on In Vitro Tubulin Polymerization

| Compound | IC50 (µM) |

|---|---|

| Colchicine | ~1.0 mdpi.com |

| Combretastatin A-4 | ~2.5 mdpi.com |

| Nocodazole | ~5.0 mdpi.com |

| G13 | 13.5 tandfonline.com |

In humans, tubulin is expressed as multiple isotypes of both α- and β-tubulin, which are encoded by different genes and exhibit tissue-specific expression patterns. These isotypes differ slightly in their amino acid sequences, and these variations can influence the binding affinity and efficacy of colchicine derivatives. This differential affinity presents an opportunity for the development of isotype-specific drugs with improved therapeutic indices.

For instance, the βIII-tubulin isotype is often overexpressed in cancer cells and is associated with resistance to certain chemotherapeutic agents nih.gov. Consequently, developing colchicine derivatives that selectively target βIII-tubulin is a major goal in cancer research nih.govnih.gov. Computational studies have been employed to screen libraries of colchicine derivatives for their binding affinity to different β-tubulin isotypes, with the aim of identifying compounds with high specificity for βIII-tubulin nih.govnih.gov. One such study identified an amide of 4-chlorine thiocolchicine (B1684108) as having a unique mode of interaction with βIII-tubulin, involving the α-T5 loop nih.gov.

Experimental studies have also demonstrated isotype-specific binding. For example, most colchicine derivatives show a lower affinity for the βVI-tubulin isotype, which is predominantly found in hematopoietic cells, compared to brain tubulin (which is rich in other isotypes) frontiersin.orgresearchgate.net. Interestingly, some classes of compounds, such as certain benzimidazoles, exhibit increased affinity for this blood cell-specific isotype frontiersin.org. The differential binding affinities of DAMA-colchicine for αβII, αβIII, and αβIV tubulin isotypes have been investigated, with computational models suggesting the order of binding free energy to be αβIV > αβII > αβIII plos.org.

Table 4: Relative Binding Free Energy of Colchicine Derivatives to Different Tubulin Isotypes

| Derivative | Tubulin Isotype | Relative Binding Free Energy (kcal/mol) |

|---|---|---|

| Colchicine | αβI | -10.03 nih.gov |

| Colchicine | αβII | -9.62 nih.gov |

| Colchicine | αβIII | -10.01 nih.gov |

| Colchicine | αβIVa | -9.92 nih.gov |

| Colchicine | αβIVb | -10.02 nih.gov |

| Colchicine | αβV | -9.95 nih.gov |

| Colchicine | αβVI | -9.89 nih.gov |

Note: The values in this table are relative binding free energies calculated from computational studies and are used for comparative purposes.

Colchicine-Binding Site Characterization

Cell Cycle Regulation by Colchicine Derivatives

Colchicine and its derivatives are well-known for their ability to interfere with the cell cycle, a fundamental process of cell proliferation. Their primary mechanism of action involves binding to tubulin, the protein subunit of microtubules. nih.govscispace.com This interaction disrupts the normal dynamics of microtubule assembly and disassembly, which are crucial for the formation of the mitotic spindle during cell division. nih.govacs.org The compromised spindle function leads to an inability of the cell to properly segregate its chromosomes, ultimately resulting in cell cycle arrest.

The hallmark of colchicine and many of its derivatives is their capacity to induce mitotic arrest, specifically in the metaphase of mitosis. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, preventing the formation of microtubules. nih.govacs.org This disruption of the microtubule network activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. When the checkpoint is persistently activated due to the presence of colchicine derivatives, the cell is unable to satisfy the checkpoint's requirements and becomes arrested in mitosis.

Several colchicine derivatives have been shown to exert potent antimitotic activity through this mechanism. For instance, allocolchicine derivatives have been demonstrated to halt mitosis by inhibiting tubulin polymerization into microtubules, thereby hindering the progression of cells through the cell cycle. plos.org A silicon-tethered derivative, B-4a, has also been shown to have a noteworthy impact on tubulin polymerization, contributing to its anticancer effects. nih.govchemrxiv.orgresearchgate.net

While mitotic arrest is a primary outcome of treatment with colchicine derivatives, some of these compounds can also induce cell cycle arrest at other phases, namely G0/G1 and G2/M. This suggests that their mechanisms of action extend beyond simple disruption of the mitotic spindle.

Certain synthetic 2,3-arylpyridylindole derivatives, which are designed to interact with the colchicine binding site of tubulin, have been found to induce a biphasic cell cycle arrest. nih.gov At lower concentrations, these compounds cause an arrest in the G0/G1 phase by activating the JNK/p53/p21 pathway. nih.gov At higher concentrations, they induce a G2/M phase arrest. nih.gov

The colchicine derivative B-4a has been shown to contribute to G1 arrest in breast cancer cells by disrupting the vimentin cytoskeleton and modulating cell cycle regulatory kinases such as CDK-2 and CDK-4, as well as their associated cyclins, cyclin-B1 and cyclin-D1. nih.govchemrxiv.orgresearchgate.net

Furthermore, in some human breast cancer cell lines, treatment with colchicine or its derivatives like vincristine can lead to a p53-independent, p21-associated G1 and G2 arrest at concentrations that cause microtubule depolymerization. nih.govresearchgate.net The derivative CT20126 has also been observed to induce cell cycle arrest at the G2/M phase prior to the onset of apoptosis. nih.govkoreascience.krresearchgate.net

Induction of Apoptosis and Programmed Cell Death by Colchicine Derivatives

The ultimate fate of a cancer cell treated with a colchicine derivative is often apoptosis, or programmed cell death. The sustained cell cycle arrest and cellular stress induced by these compounds trigger a series of signaling pathways that converge on the activation of the apoptotic machinery.

A key event in the execution of apoptosis is the activation of a family of proteases known as caspases. Colchicine and its derivatives have been shown to activate these critical enzymes. For example, colchicine treatment in cerebellar granule cells leads to the activation of caspase-3, a key executioner caspase. nih.gov This activation is associated with the proteolytic degradation of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP by activated caspases is a hallmark of apoptosis.

The derivative CT20126 has been shown to be a more potent inducer of apoptosis than colchicine itself, as evidenced by a greater level of caspase-3 activation in Jurkat T cells. nih.govkoreascience.krresearchgate.net Similarly, the derivative N-acetyl-O-methylcolchinol (NSC 51046) induces apoptosis in pancreatic cancer cells. plos.orgnih.gov Studies have also shown that colchicine can induce the activation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. nih.govnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). The balance between these opposing factions often determines the cell's fate. Colchicine and its derivatives can shift this balance towards apoptosis by downregulating the expression of anti-apoptotic proteins.

For instance, treatment with certain 2,3-arylpyridylindole derivatives has been shown to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov Furthermore, studies have demonstrated that colchicine treatment can lead to the downregulation of Bcl-2 expression while upregulating the expression of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.govnih.gov

In addition to apoptosis, some colchicine derivatives can induce another form of programmed cell death known as autophagy. Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can be a survival mechanism under certain conditions, it can also lead to cell death, a process termed "pro-death autophagy."

A notable example is the allocolchicine derivative (S)-3,8,9,10-tetramethoxyallocolchicine, also known as "Green 1". plos.orgnih.gov This compound has been found to selectively induce pro-death autophagy in pancreatic cancer and leukemia cells. nih.govresearchgate.netresearchgate.net The induction of autophagy by Green 1 is confirmed by the increased expression of Beclin-1 and the conversion of LC3-I to LC3-II, which are key molecular markers of autophagosome formation. researchgate.netnih.govresearchgate.net Interestingly, unlike many other colchicine derivatives, Green 1 does not appear to significantly affect tubulin polymerization, suggesting a different primary molecular target. plos.orgnih.gov The pro-death autophagy induced by Green 1 is thought to be a result of increased oxidative stress and damage. nih.gov In pancreatic cancer cells, Green 1-induced cell death has been described as autophagy-dependent and necrotic in nature. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms of Colchicine Derivatives

Colchicine and its derivatives exert profound immunomodulatory and anti-inflammatory effects through a variety of molecular mechanisms. These actions primarily stem from their ability to interact with tubulin, a key component of the cytoskeleton, which in turn affects numerous cellular processes critical to the inflammatory response.

Inhibition of Inflammasome Activation (e.g., NLRP3, CASPASE-1)

A central mechanism of the anti-inflammatory action of colchicine derivatives is the inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. nih.govnih.govresearchgate.net The assembly and activation of the NLRP3 inflammasome are dependent on microtubule integrity. researchgate.net By binding to tubulin, colchicine and its derivatives disrupt microtubule polymerization, thereby preventing the spatial organization and assembly of the NLRP3 inflammasome complex. nih.govresearchgate.net This disruption hinders the activation of caspase-1, a critical enzyme that cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. researchgate.netresearchgate.netnih.gov Consequently, the release of these potent pyrogenic cytokines is significantly reduced. nih.govnih.gov

Studies have demonstrated that colchicine treatment in patients with acute coronary syndrome markedly reduces both intracellular and secreted levels of IL-1β, as well as pro-caspase-1 mRNA levels and secreted caspase-1 protein. helsinki.fi This highlights the crucial role of colchicine in suppressing inflammasome-dependent inflammation. The inhibition of the NLRP3 inflammasome is a key factor in the therapeutic efficacy of colchicine in conditions like gout, where monosodium urate crystals trigger inflammasome activation. researchgate.net

| Compound/Derivative | Key Finding | Model System | Reference |

|---|---|---|---|

| Colchicine | Inhibits NLRP3 inflammasome assembly and activation by disrupting microtubule polymerization. | In vitro models | nih.govresearchgate.net |

| Colchicine | Reduces IL-1β and IL-18 production by preventing caspase-1 activation. | In vitro models | nih.govnih.gov |

| Colchicine | Suppresses monocyte caspase-1 activity and IL-1β secretion in acute coronary syndrome patients. | Human monocytes | helsinki.fi |

Modulation of Macrophage Function

Colchicine derivatives significantly modulate the function of macrophages, key cells in both innate and adaptive immunity. Research has shown that colchicine can influence macrophage polarization, a process where macrophages differentiate into distinct functional phenotypes. Specifically, colchicine has been found to suppress the pro-inflammatory M1 macrophage polarization while promoting the anti-inflammatory M2 phenotype. jppres.com This shift in polarization contributes to the resolution of inflammation.

Furthermore, colchicine can inhibit the proliferation and differentiation of monocytes, the precursors to macrophages. nih.gov In a mouse model of gout, it was demonstrated that colchicine's therapeutic effect is linked to its ability to regulate macrophage polarization by binding to the AHNAK protein. jppres.com Colchicine has also been shown to blunt the activation of macrophages induced by tumor necrosis factor (TNF)-α. frontiersin.org

| Effect | Mechanism/Observation | Reference |

|---|---|---|

| Inhibition of M1 Polarization | Suppresses the development of pro-inflammatory macrophages. | jppres.com |

| Induction of M2 Polarization | Promotes the development of anti-inflammatory macrophages. | jppres.com |

| Inhibition of Monocyte Proliferation | Prevents the expansion of macrophage precursors. | nih.gov |

| Regulation via AHNAK Protein | Binding to AHNAK protein is a key mechanism for regulating macrophage polarization in gout. | jppres.com |

Effects on Neutrophil Activity and Migration

The impact of colchicine derivatives on neutrophils is a cornerstone of their anti-inflammatory properties. By interfering with microtubule formation, colchicine impairs several neutrophil functions that are critical for their role in acute inflammation. researchgate.netplos.org Disruption of the microtubular network alters the viscoelastic properties of neutrophils, making them less deformable and thereby hindering their ability to migrate through the narrow intercellular spaces of the endothelium to reach sites of inflammation. researchgate.netresearchgate.net

Colchicine also affects the expression of adhesion molecules on the surface of neutrophils. It has been shown to diminish the expression of L-selectin on neutrophils, which is crucial for their initial tethering to the endothelium. mdpi.comnih.govjournalagent.com This reduction in L-selectin expression impairs the rolling and subsequent firm adhesion of neutrophils to the blood vessel wall. nih.gov Additionally, colchicine inhibits various neutrophil activities, including chemotaxis, degranulation, and the production of superoxide anions in response to inflammatory stimuli like monosodium urate crystals. frontiersin.orgnih.gov

| Effect | Mechanism | Reference |

|---|---|---|

| Inhibition of Migration | Disruption of microtubule formation leads to decreased cell deformability. | researchgate.netresearchgate.net |

| Reduced Adhesion | Diminishes the expression of L-selectin on the neutrophil surface. | mdpi.comnih.govjournalagent.com |

| Inhibition of Chemotaxis | Interferes with the directed movement of neutrophils towards inflammatory stimuli. | nih.gov |

| Suppression of Superoxide Production | Inhibits the generation of reactive oxygen species by activated neutrophils. | frontiersin.org |

Regulation of Cytokine and Chemokine Release

By inhibiting the activation of the NLRP3 inflammasome and subsequent caspase-1 activity, colchicine derivatives effectively downregulate the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov The reduction of IL-1β is particularly significant as it is a master regulator of the inflammatory cascade, stimulating the production of other downstream cytokines such as IL-6 and IL-8. nih.gov

Impact on Endothelial Cell Function and Adhesion

Colchicine derivatives also exert anti-inflammatory effects by modulating the function of endothelial cells, which line the interior surface of blood vessels and play a critical role in leukocyte trafficking. At very low concentrations, colchicine can alter the distribution of E-selectin on the surface of endothelial cells without changing the total number of these molecules. mdpi.comnih.govjournalagent.com This change in the qualitative display of E-selectin reduces the adhesiveness of the endothelium for neutrophils, thereby inhibiting a key step in the inflammatory recruitment process. mdpi.comnih.gov This effect is mediated through its action on microtubules within the endothelial cells. mdpi.comnih.gov

Other Cellular and Biochemical Effects

Beyond their direct immunomodulatory and anti-inflammatory actions, colchicine derivatives elicit a range of other cellular and biochemical effects that contribute to their therapeutic and toxicological profiles.

Induction of Apoptosis and Autophagy: Colchicine and its derivatives are well-known for their anti-mitotic properties, which stem from the disruption of the mitotic spindle, a microtubule-based structure. This leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis, or programmed cell death. nih.govresearchgate.net This pro-apoptotic effect is a primary reason for their investigation as potential anticancer agents. Some novel colchicine analogues have been shown to induce selective pro-death autophagy in cancer cells, a process of cellular self-digestion that can lead to cell death. nih.govresearchgate.netmdpi.com For example, the derivative (S)-3,8,9,10-tetramethoxyallocolchicine was found to induce autophagy in pancreatic cancer cells without affecting normal cells. nih.gov

Reduction of Oxidative Stress: Colchicine has demonstrated the ability to mitigate oxidative stress. It can inhibit the generation of reactive oxygen species (ROS) and reduce oxidative stress-induced DNA damage. researchgate.nethelsinki.fi By lowering oxidative stress, colchicine can prevent cellular senescence, a state of irreversible cell cycle arrest, and the associated secretion of pro-inflammatory factors. helsinki.fi

Anti-fibrotic Effects: Colchicine derivatives exhibit anti-fibrotic properties by inhibiting fibroblast proliferation and collagen synthesis. nih.gov This effect appears to be due to the inhibition of collagen secretion rather than a direct impact on collagen gene transcription. nih.gov In models of cardiac fibrosis, colchicine has been shown to reduce the levels of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), key markers of fibrosis. jppres.com

| Effect | Mechanism/Key Finding | Reference |

|---|---|---|

| Apoptosis Induction | Disruption of mitotic spindle leads to G2/M cell cycle arrest and programmed cell death. | nih.govresearchgate.net |

| Autophagy Induction | Some derivatives selectively induce pro-death autophagy in cancer cells. | nih.govresearchgate.netmdpi.com |

| Oxidative Stress Reduction | Inhibits ROS generation and mitigates oxidative stress-induced DNA damage and cellular senescence. | researchgate.nethelsinki.fi |

| Anti-fibrotic Activity | Inhibits fibroblast proliferation and collagen secretion; reduces levels of TGF-β and α-SMA. | nih.govjppres.com |

Inhibition of Cell Migration, Invasion, and Adhesion

A key aspect of the anticancer and anti-inflammatory properties of colchicine derivatives lies in their ability to impede cell movement and tissue infiltration. By disrupting the microtubule network, a crucial component of the cellular cytoskeleton, these compounds effectively cripple the machinery required for cell migration and invasion.

One novel colchicine derivative, 3g, has demonstrated significant efficacy in reducing the migration potential of melanoma cells by 69%. This inhibition is attributed to its ability to destabilize microtubules, thereby stopping cell division and inducing apoptosis. Similarly, another colchicine-binding site inhibitor, CH-2-77, has been shown to suppress the migration and invasion of triple-negative breast cancer cells.

The underlying mechanism for this inhibition often involves the modulation of key proteins associated with cell motility. For instance, colchicine has been found to downregulate signaling pathways involving Focal Adhesion Kinase (FAK) and Src, which are central to cell adhesion and migration. By interfering with these pathways, colchicine and its derivatives can effectively reduce the ability of cells to adhere to the extracellular matrix and move through tissues. An N-aminoethylamino derivative of colchicine, AEC, has been noted to play a role in the migration and invasiveness of brain tumor cells through its interaction with HSP70.

Table 1: Effects of Colchicine Derivatives on Cell Migration and Invasion

| Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| 3g | A375 (Melanoma) | 69% reduction in migration potential | |

| CH-2-77 | MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | Inhibition of cell migration and invasion | |

| AEC | C6 rat GBM, B16 mouse melanoma | Plays a role in migration and invasiveness |

Modulation of Matrix Metalloproteinases (MMPs) and Plasminogen Activators

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a process essential for both normal physiological events and pathological conditions like cancer metastasis. Colchicine and its derivatives have been shown to modulate the expression and activity of MMPs, thereby influencing tissue remodeling and cell invasion.

Studies have indicated that colchicine can downregulate the mRNA expression of MMP-2 in breast adenocarcinoma cells in a dose-dependent manner. Furthermore, colchicine has been observed to reduce the expression of MMP-9. This inhibitory effect on MMPs contributes to the anti-invasive properties of these compounds. For instance, colchicine's ability to reduce cell invasion is partly mediated by the downregulation of the MMP-9 signaling pathway. While direct evidence for the modulation of plasminogen activators by colchicine derivatives is limited, the parent compound, colchicine, has been shown to affect the expression of tissue-type plasminogen activator (tPA).

Reactive Oxygen Species (ROS) Production and Oxidative Stress Modulation

Colchicine derivatives have been found to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This increase in ROS can trigger a cascade of events culminating in cell death, particularly in cancer cells.

For example, a novel colchicine analog, 4o, was found to increase intracellular ROS levels in pancreatic cancer cells, which in turn induced endoplasmic reticulum stress and mitochondrial dysfunction, ultimately leading to apoptosis. The blockage of ROS production was able to reverse these effects, highlighting the critical role of oxidative stress in the compound's anticancer activity. Another derivative, Green 1, also caused an increase in ROS production in mitochondria isolated from pancreatic cancer cells. This induction of oxidative stress is a key mechanism by which these derivatives exhibit selective toxicity towards cancer cells.

Conversely, colchicine itself has also been shown to have protective effects against oxidative stress in certain contexts. It can reduce oxidative stress by decreasing the influx of calcium ions into neutrophils. This dual role in modulating oxidative stress underscores the complex and context-dependent activities of these compounds.

Effects on Signaling Pathways (e.g., FAK/SRC, Paxillin, JNK, STAT3, Akt)

The cellular effects of colchicine derivatives are mediated through their influence on various intracellular signaling pathways that govern cell survival, proliferation, and motility.

FAK/SRC Pathway: As mentioned earlier, colchicine can downregulate the FAK/SRC signaling pathway, which is crucial for cell adhesion, migration, and invasion. By inhibiting these non-receptor tyrosine kinases, colchicine derivatives can disrupt the dynamic regulation of focal adhesions, thereby impeding cell movement.

STAT3 Pathway: Colchicine has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition prevents the recruitment of other proteins to form a complex that promotes the expression of genes involved in inflammation and cell survival. Novel colchicine derivatives have also been found to reduce STAT3 phosphorylation, suggesting this is a conserved mechanism of action.

Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Colchicine has been demonstrated to suppress this pathway in gastric carcinoma cells, leading to apoptosis. Studies on human colon cancer cells also suggest that colchicine induces apoptosis via the Akt signaling pathway.

While direct evidence for the effects of colchicine derivatives on the Paxillin and JNK signaling pathways is not as extensively documented, the known interactions of the parent compound with related pathways suggest that these may also be relevant targets. For instance, colchicine has been shown to activate the p38 signaling pathway, which is related to the JNK pathway, to induce apoptosis in colon cancer cells.

Impact on Mitochondrial Function

Mitochondria, the powerhouses of the cell, are also key regulators of apoptosis. Colchicine derivatives can directly target mitochondria, leading to dysfunction and the initiation of programmed cell death.

Several studies have highlighted the ability of colchicine derivatives to induce mitochondrial membrane damage and disrupt the mitochondrial membrane potential in cancerous cells, while having minimal effects on healthy cells. This selective damage leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade and subsequent apoptosis. For example, two newly synthesized colchicine derivatives were shown to trigger apoptosis in cancerous B-lymphocytes by causing a decline in mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c. The novel analog 4o also induced mitochondrial dysfunction in pancreatic cancer cells as a consequence of increased ROS production.

Table 2: Impact of Colchicine Derivatives on Mitochondrial Parameters

| Derivative | Cell Type | Effect on Mitochondria | Outcome | Reference |

|---|---|---|---|---|

| Colchicine derivatives A and B | Acute Lymphoblastic Leukemia (ALL) cells | Mitochondrial membrane damage, Cytochrome c release | Apoptosis | nih.govnih.gov |

| 4o | MIA PaCa-2 (Pancreatic cancer) | Mitochondrial dysfunction | Apoptosis | |

| Green 1 | Pancreatic cancer cells | Increased ROS production | Pro-death autophagy |

Anti-fibrotic Activities

Fibrosis, the excessive accumulation of extracellular matrix components, can lead to organ damage and failure. Colchicine and its derivatives have demonstrated anti-fibrotic properties in various models. The primary mechanism underlying this effect is the disruption of microtubule-dependent processes in fibroblasts, the cells responsible for producing collagen and other matrix proteins.

By interfering with microtubule polymerization, colchicine can inhibit fibroblast proliferation, migration, and the secretion of collagen. This leads to a reduction in the deposition of fibrotic tissue. Colchicine has been shown to inhibit myofibroblast differentiation, a key step in the development of fibrosis. While the anti-fibrotic mechanisms of specific colchicine derivatives are still being elucidated, their shared ability to target microtubules suggests they likely possess similar capabilities.

Interactions with Intestinal Tight Junction Proteins (e.g., ZO-1)

The intestinal epithelium forms a critical barrier, and the integrity of this barrier is maintained by tight junction proteins, including Zonula occludens-1 (ZO-1). Molecular docking studies have provided insights into the interaction between colchicine analogues and ZO-1.

These studies have revealed that the binding of colchicine analogues to ZO-1 is influenced by hydrogen bonding and hydrophobic effects. The interaction mode suggests that modifications to the colchicine structure, particularly at the C-7 amide or C-9 carbonyl group, can affect the binding energy and, consequently, the potential gastrointestinal toxicity of these compounds. This research highlights the importance of understanding the structure-activity relationship of colchicine derivatives to predict and potentially mitigate adverse effects related to intestinal barrier function.

Structure Activity Relationship Sar of Colchicine Derivatives

Differential Binding Affinity to Tubulin Isotypes and Selectivity

The development of targeted cancer therapies hinges on exploiting differences in protein expression and function between normal and cancerous cells. Tubulin, a key component of microtubules essential for cell division (mitosis), presents an attractive target. The human genome encodes multiple β-tubulin isotypes, which exhibit varying expression levels across different tissues and cell types, including significant overexpression of certain isotypes, such as βIII-tubulin, in many cancers frontiersin.orguantwerpen.be. This differential expression offers a strategic advantage for designing tubulin-targeting agents with improved selectivity and reduced toxicity towards normal tissues frontiersin.orguantwerpen.be.

Colchicine (B1669291), a well-established antimitotic agent, binds to the colchicine-binding site (CBS) at the interface of α- and β-tubulin heterodimers, thereby inhibiting microtubule polymerization nih.gov. However, colchicine itself lacks isotype specificity, contributing to its significant toxicity frontiersin.orguantwerpen.be. Consequently, considerable research has focused on synthesizing colchicine derivatives with enhanced affinity for specific tubulin isotypes, particularly those overexpressed in cancer cells, to achieve greater therapeutic efficacy and a better safety profile frontiersin.orguantwerpen.beresearchgate.net.

Differential Binding Affinities

Studies have demonstrated that colchicine and its analogues exhibit differential binding affinities towards various human β-tubulin isotypes, including αβII, αβIII, and αβIV plos.orgnih.gov. For colchicine itself, kinetic binding studies have indicated a preference for bovine β-tubulin isotype IV, followed by isotypes II and III, with the binding affinity order generally reported as αβIV > αβII ≃ αβIII plos.orgnih.gov. This differential binding is attributed to subtle variations in the amino acid sequences and residue compositions within the colchicine-binding pocket of these isotypes nih.govmdpi.comresearchgate.net. For instance, specific residue changes in the binding site of the αβIII isotype have been identified as influencing the binding affinity of colchicine analogues mdpi.com.

Research into specific colchicine derivatives has further elucidated these isotype-specific interactions:

DAMA-Colchicine (N-deacetyl-N-(2-mercaptoacetyl)-colchicine): Computational studies employing molecular docking and dynamics simulations revealed that DAMA-colchicine exhibits a distinct binding affinity profile across human tubulin isotypes. The binding free energy calculations indicated that αβIV and αβII isotypes have higher binding affinities compared to the αβIII isotype, with the order of binding free energy being αβIV ≃ αβII >> αβIII plos.orgnih.gov.

Pyrrole-Based Carboxamides: Compounds such as CA-61 and CA-84 have demonstrated high affinity for the colchicine-binding site of tubulin. CA-84 exhibited a binding energy of -9.910 kcal/mol, while CA-61 showed a binding energy of -9.390 kcal/mol, suggesting strong interactions with the tubulin target mdpi.com.

4-Halo-Colchicine Derivatives: Modifications at the C-4 position, such as halogenation, have yielded derivatives like 4-halo-(-)-colchicine, which have shown potent activity against human cancer cells, including lung adenocarcinoma (A549) and colon adenocarcinoma (HT29, HCT116), with reported high selectivity and low toxicity researchgate.net.

Plinabulin (B1683793): This compound, which targets the colchicine-binding site, has been studied through X-ray crystallography bound to different tubulin isotypes. Crystal structures of plinabulin bound to βII-tubulin and βIII-tubulin have provided insights into the mechanism of tubulin isotype selectivity nih.gov.

Thiocolchicine (B1684108) and Chlorocolchicine: While colchicine itself shows differential binding, studies on avian erythrocyte tubulin (CeTb), which is predominantly βVI isotype, indicated that while most colchicine derivatives had lower affinity compared to brain tubulin, thiocolchicine and chlorocolchicine were able to bind to CeTb, albeit slowly and with low affinity researchgate.net.

Selectivity Towards βIII-Tubulin

The βIII-tubulin isotype is of particular interest in cancer research due to its overexpression in various malignancies and its association with drug resistance frontiersin.orguantwerpen.be. Consequently, many efforts in developing novel colchicine derivatives aim to achieve specific binding to βIII-tubulin. For instance, a study investigating 55 new colchicine derivatives screened them for binding to tubulin isotype βIII. This research identified an amide of 4-chlorine thiocolchicine as a promising candidate, characterized by a unique interaction mode involving the α-T5 loop, which is a critical element of the colchicine-binding site frontiersin.orguantwerpen.be. Such targeted interactions are crucial for designing compounds that can selectively inhibit the proliferation of cancer cells while sparing normal cells frontiersin.orguantwerpen.be.

Data Table: Relative Binding Affinities and Binding Energies of Colchicine and Derivatives to Tubulin Isotypes

| Compound | Tubulin Isotype(s) | Binding Affinity/Energy | Reference |

| Colchicine | αβIV, αβII, αβIII | αβIV > αβII ≃ αβIII (relative affinity) | plos.orgnih.gov |

| DAMA-Colchicine | αβIV, αβII, αβIII | αβIV ≃ αβII >> αβIII (binding free energy order) | plos.orgnih.gov |

| CA-84 | Tubulin | -9.910 kcal/mol (binding energy) | mdpi.com |

| CA-61 | Tubulin | -9.390 kcal/mol (binding energy) | mdpi.com |

| 4-halo-(-)-colchicine | Various cancer cells | Strong activity, high selectivity, low toxicity | researchgate.net |

Note: Binding energies (kcal/mol) are indicative of interaction strength. Relative affinities (e.g., >, ≃, >>) denote comparative binding strengths between isotypes based on available data. Specific data for multiple isotypes for compounds other than colchicine and DAMA-colchicine are not consistently reported across the reviewed literature in a format suitable for direct comparative table inclusion.

Strategies for Overcoming Drug Resistance in Colchicine Derivatives Research

Mechanisms of Resistance to Tubulin-Targeting Agents

Resistance to MTAs like colchicine (B1669291) can arise from various cellular adaptations that reduce the intracellular drug concentration, alter drug-target interactions, or bypass the cell death pathways induced by microtubule disruption. Key mechanisms include the action of efflux pumps, modifications in the target protein itself, and changes in cellular permeability.

ATP-binding cassette (ABC) transporters are integral membrane proteins that utilize ATP hydrolysis to actively efflux a broad spectrum of xenobiotics, including many chemotherapeutic drugs, out of the cell. This efflux reduces intracellular drug concentrations below cytotoxic levels, leading to multidrug resistance (MDR).

P-glycoprotein (P-gp/ABCB1): P-gp is one of the most extensively studied ABC transporters and is a major contributor to MDR. It is known to transport colchicine and many other MTAs, such as vinca (B1221190) alkaloids and taxanes nih.govfrontiersin.orgwikipedia.org. Overexpression of P-gp in cancer cells leads to rapid extrusion of colchicine, rendering it ineffective nih.govwikipedia.org. The gene encoding P-gp, mdr1 (or ABCB1), was initially identified in colchicine-resistant Chinese hamster ovary cells frontiersin.orgnih.gov.

Multidrug Resistance-associated Protein 1 (MRP1/ABCC1): MRP1 is another significant ABC transporter implicated in resistance to various drugs, including some tubulin-binding agents. It can efflux conjugated drugs and certain unconjugated compounds, contributing to reduced intracellular drug accumulation nih.goviiarjournals.orgfrontiersin.org.

Alterations in the target protein, tubulin, represent another critical mechanism of resistance. Tubulin is a heterodimer composed of α and β subunits, and it polymerizes to form microtubules.

Tubulin Mutations: Mutations within the genes encoding tubulin, particularly β-tubulin, can directly affect the binding affinity of MTAs. Specific mutations in β-tubulin have been identified that confer resistance to colchicine and vinca alkaloids by altering microtubule assembly dynamics or drug binding nih.govplos.orgaacrjournals.org. For instance, mutations in exon four of the βI-tubulin gene have been linked to resistance to microtubule-destabilizing agents plos.org.

βIII-Tubulin Overexpression: The overexpression of specific β-tubulin isotypes, most notably class III β-tubulin (βIII-tubulin), is frequently observed in various cancers and is associated with resistance to several MTAs, including taxanes and vinca alkaloids plos.orgnih.govwgtn.ac.nz. While some studies suggest that the efficacy of colchicine-site binding agents (CSBAs) may not be significantly affected by βIII-tubulin overexpression nih.govwgtn.ac.nz, others indicate that altered expression patterns of β-tubulin isotypes can influence sensitivity to colchicine derivatives plos.orgfrontiersin.org.

Changes in the permeability of the cell membrane can also contribute to drug resistance by limiting the influx of drugs into the cell.

Mutant cell lines selected for resistance to colchicine have been found to possess reduced cellular permeability to the drug nih.govnih.govcdnsciencepub.comcdnsciencepub.comresearchsolutions.com. This reduced permeability can be due to alterations in membrane proteins, such as a 170,000 dalton surface glycoprotein (B1211001) identified in colchicine-resistant Chinese hamster ovary cells, which may modulate membrane fluidity and drug permeability nih.govcdnsciencepub.comresearchsolutions.com. Such changes can lead to a pleiotropic phenotype, conferring cross-resistance to a variety of unrelated compounds nih.govcdnsciencepub.comcdnsciencepub.com.

Design of Colchicine Derivatives with Reduced P-glycoprotein Induction Liability

A significant challenge with colchicine is its ability to induce its own efflux by upregulating P-gp expression. Medicinal chemistry efforts are focused on designing colchicine derivatives that exhibit reduced P-gp induction liability, meaning they are less likely to trigger the increased expression of this efflux pump.

Structural Modifications: Rational design based on structure-activity relationships (SAR) and molecular modeling has led to the synthesis of numerous colchicine derivatives. Modifications at various positions, such as the C-10 methoxy (B1213986) group, have yielded compounds with significantly reduced P-gp induction liability researchgate.netresearchgate.netrsc.org. These modifications may decrease the derivatives' ability to interact with and alter the conformation of P-gp researchgate.netrsc.org.

Reduced P-gp Substrate Potential: Beyond reducing induction, derivatives are also designed to be less recognized or transported by P-gp, thereby minimizing their efflux. For example, compound 4o demonstrated potent cytotoxicity with significantly reduced P-gp induction liability and activity against HCT-116 cells researchgate.netrsc.org. Similarly, compound 7 (3,4-difluorobenzyl-N-aminocolchicine) retained its cytotoxic activity in cell lines known to overexpress the ABCB1 transporter acs.org.

Development of Derivatives Targeting Drug-Resistant Phenotypes

The development of colchicine derivatives that can effectively kill cancer cells already exhibiting resistance mechanisms is a key objective. This involves creating compounds that can bypass efflux pumps, bind effectively to mutated tubulin, or exploit other vulnerabilities in resistant cells.

Efficacy Against Resistant Cell Lines: Several novel colchicine derivatives have demonstrated potent antiproliferative activity against drug-resistant cancer cell lines. For instance, many triple-modified colchicine derivatives showed enhanced activity against the doxorubicin-resistant LoVo/DX cell line compared to sensitive parental cells mdpi.comnih.gov. Compound DJ95, a novel tubulin inhibitor targeting the colchicine binding domain, showed greater potency against ABC transporter-overexpressing cell lines than existing tubulin inhibitors, suggesting its ability to overcome resistance nih.gov. SKLB060 and MPC-6827 have also shown efficacy in multidrug-resistant cell lines by binding to the colchicine binding site of β-tubulin karger.com.

Overcoming Specific Resistance Mechanisms: Research is also exploring derivatives that specifically target resistance mechanisms. For example, compounds designed to interact with the colchicine binding site are generally less sensitive to resistance mechanisms mediated by efflux pumps aacrjournals.org. Studies have also indicated that docetaxel-resistant breast cancer cells (MCF-7TXT) exhibited increased sensitivity to colchicine compared to their non-resistant counterparts (MCF-7CC), suggesting that some CSBAs can overcome taxane (B156437) resistance plos.org. Furthermore, the development of agents like CYT997, which targets the colchicine binding site, has shown promise in paclitaxel-resistant cancers nih.gov.

Compound List

Colchicine

DJ95

Paclitaxel

Vincristine

Vinblastine

Vinca alkaloids

Taxanes

Doxorubicin

Cisplatin

Etoposide

Gefitinib

Sunitinib

Desloratadine

Tacrolimus

Quinidine

2-methoxyestradiol (B1684026) (2MeOE2)

Combretastatin A-4 (CA-4)

CA-4P

ABT-751

CYT997

SKLB060

MPC-6827

PT-100

Rhodamine 123

Verubulin (MPC-6827)

4o

7 (3,4-difluorobenzyl-N-aminocolchicine)

MCF-7TXT

MCF-7CC

LoVo/DX

HCT-116

A2780AD

HeLaβIII

KB-L30

KB-V20C

A549

MCF-7

LoVo

Colcemid

Indanocine

Sabizabulin (ABI-231, VERU-111)

Peloruside

Laulimalide

Ixabepilone

Patupilone

BPR0L075

EBI

Computational and in Silico Approaches in Colchicine Derivative Design

Rational Drug Design Methodologies

Rational drug design (RDD) principles are fundamental to the systematic development of new drug candidates. For colchicine (B1669291) derivatives, RDD often involves leveraging existing knowledge of the colchicine-binding site on tubulin and applying structure-based or ligand-based design strategies. These methodologies aim to create molecules that can interact more effectively with specific tubulin isotypes or achieve desired pharmacological profiles frontiersin.orgnih.govtandfonline.com. By understanding the key structural features responsible for colchicine's activity and its limitations, researchers can rationally modify the colchicine scaffold to improve its therapeutic potential nih.gov. For instance, studies have focused on designing derivatives with enhanced specificity for tubulin isotypes over-expressed in cancer cells, such as βIII tubulin, to improve therapeutic windows nih.govfrontiersin.orgnih.gov.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules and their biological targets at an atomic level. These techniques are widely employed in the study of colchicine derivatives to understand their binding mechanisms, predict affinities, and assess the stability of their complexes with tubulin frontiersin.orgnih.govmdpi.comnih.govnih.govx-mol.netresearchgate.netmdpi.comacs.org.

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site, estimating the binding affinity based on various scoring functions. For colchicine derivatives, docking studies have been instrumental in identifying potential binding modes within the colchicine-binding site (CBS) of tubulin frontiersin.orgnih.govmdpi.comnih.govx-mol.netresearchgate.netmdpi.comacs.orgmdpi.com. These simulations help in understanding which amino acid residues in the binding pocket are crucial for the interaction and how specific structural modifications in the derivatives influence these interactions nih.govmdpi.comnih.govresearchgate.netacs.orgmdpi.com. For example, ensemble docking and binding energy calculations, such as MM-GBSA, have been used to characterize the binding of novel colchicine derivatives to β-tubulin isotypes, providing quantitative measures of their affinity frontiersin.orgnih.gov. Studies have also shown that docking predictions can correlate with experimental cytotoxicity data, validating the utility of these methods in screening for effective derivatives researchgate.net.

Conformational Stability Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of molecular complexes over time. By simulating the system for extended periods (e.g., 1 ns to 100 ns), researchers can assess the conformational stability of colchicine derivatives when bound to tubulin frontiersin.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com. These simulations help to evaluate the robustness of the predicted binding poses and identify any significant structural rearrangements or fluctuations in the protein-ligand complex frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.com. Analyzing parameters like the root-mean-square deviation (RMSD) of the binding site or the ligand itself during the simulation can reveal the stability and persistence of the interaction frontiersin.orgnih.govmdpi.comresearchgate.net. Such analyses are crucial for understanding the long-term efficacy and behavior of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For colchicine derivatives, QSAR models have been developed to predict their inhibitory activity against tubulin polymerization or their cytotoxic effects binghamton.eduresearchgate.netresearchgate.netbohrium.comejmo.org. These models often utilize molecular descriptors (e.g., steric, electronic, topological) to quantitatively correlate structural features with observed activities binghamton.eduresearchgate.netresearchgate.netbohrium.comejmo.org. For instance, Conformational Molecular Field Analysis (CoMFA) has been used to visualize and quantify steric and electrostatic fields in the colchicine binding site, aiding in the design of new analogues binghamton.edu. QSAR models have also been employed to predict the activity of novel colchicine derivatives, guiding synthetic efforts towards compounds with improved potency and desired properties researchgate.netresearchgate.netbohrium.comejmo.org. Statistical validation parameters like R², Q², and pred R² are used to assess the predictive power of these QSAR models ejmo.org.

Computational Screening for Novel Derivatives

Computational screening, including virtual screening (VS), is a high-throughput method used to identify potential drug candidates from large chemical libraries. For colchicine derivatives, VS techniques can be applied to discover novel compounds that bind to the colchicine-binding site of tubulin or possess similar pharmacological effects frontiersin.orgmdpi.comacs.orgresearchgate.netnih.gov. This often involves using pharmacophore models or docking simulations against known tubulin structures to filter vast databases for molecules with a high likelihood of interacting with the target mdpi.comacs.org. By screening compound libraries, researchers can identify promising lead structures that can then be further optimized through medicinal chemistry efforts. For example, virtual screening of the Zinc database has led to the identification of tetrazole derivatives with potent in vitro activity against tubulin polymerization mdpi.com.

In Silico Studies of Multifactorial Drug Targets

Beyond targeting a single protein, in silico studies are increasingly exploring the potential of colchicine derivatives against multifactorial drug targets, particularly in complex diseases like Alzheimer's disease (AD). These studies investigate how colchicine derivatives might interact with multiple biological pathways or targets implicated in a disease nih.govx-mol.nettandfonline.comx-mol.net. For AD, research has examined colchicine derivatives for their potential anti-inflammatory, antioxidant, anti-neurodegenerative, and neuroprotective properties by simulating their binding to AD-related targets such as acetylcholinesterase, PDE4D, and butyrylcholinesterase nih.govtandfonline.com. Such polypharmacological approaches, guided by in silico methods, aim to develop drugs that can address multiple facets of a complex disease, potentially leading to synergistic therapeutic effects and improved outcomes nih.govtandfonline.com.

Preclinical Evaluation of Colchicine Derivatives

Synergistic Effects with Other Chemotherapeutics

Research into colchicine (B1669291) derivatives has explored their potential in combination therapies to enhance anti-cancer efficacy and address drug resistance. Several studies have highlighted synergistic interactions between colchicine derivatives and established chemotherapeutic agents, suggesting improved therapeutic outcomes.

Novel Therapeutic Directions and Future Research Horizons for Colchicine Derivatives

Beyond Antimitotic Applications: Exploring Anti-inflammatory and Other Bioactivities

While the antimitotic effects of colchicine (B1669291) are well-established, recent research has increasingly focused on the diverse bioactivities of its derivatives, particularly their anti-inflammatory and analgesic properties. nih.govresearchgate.net Colchicine itself exerts anti-inflammatory effects through various mechanisms, including the inhibition of neutrophil chemotaxis and the NLRP3 inflammasome, which is involved in the activation of interleukin-1β. acc.orgthe-rheumatologist.org

Derivatives of colchicine are being engineered to enhance these anti-inflammatory effects while minimizing cytotoxicity. For instance, certain C-10 alkylthiocolchicines have been synthesized and evaluated for their biological activities. nih.govresearchgate.net One such derivative, 10-n-Butylthiocolchicine, was found to exhibit more pronounced analgesic effects than anti-inflammatory activity in preclinical models. nih.govresearchgate.net This highlights the potential to fine-tune the biological activities of colchicine derivatives through chemical modification.

Beyond inflammation and pain, researchers are exploring other bioactivities. The potent cytotoxic effects of some derivatives continue to be investigated for their anticancer potential, with studies showing some C-10 alkylthiolated colchicines having cytotoxicity comparable to the parent compound. nih.govresearchgate.net For example, 10-Methylthiocolchicine and 10-ethylthiocolchicine have shown significant cytotoxic activity against ovarian cancer cell lines. nih.govresearchgate.net Furthermore, an N-aminoethylamino derivative of colchicine, known as AEC, has been found to inhibit the activity of HSP70, a molecular chaperone implicated in cancer, and sensitize glioblastoma cells to chemotherapy. mdpi.com

These findings underscore a shift in the therapeutic application of colchicine derivatives, moving beyond their role as simple antimitotic agents to a broader spectrum of activities.

Targeted Delivery Strategies for Enhanced Efficacy

A significant hurdle in the clinical application of colchicine and its derivatives is their narrow therapeutic index and systemic toxicity. nih.govnih.gov To overcome this, researchers are developing targeted delivery strategies to enhance efficacy at the site of action while minimizing off-target effects. mdpi.comnih.gov These strategies primarily revolve around the use of nanocarriers and the development of prodrugs.

Nanoformulations, including lipid-based systems like liposomes and solid lipid nanoparticles, as well as polymer-based nanoparticles, offer a promising approach for targeted delivery. nih.gov These systems can encapsulate colchicine derivatives, altering their pharmacokinetic profile and facilitating their accumulation in diseased tissues through passive or active targeting. nih.gov For instance, mesoporous silica nanoparticles have been used to develop a novel drug delivery system for colchicine, enhancing its anticancer effect against colon cancer cells. mdpi.com

Prodrug and codrug strategies are also being employed to improve the therapeutic window of colchicine derivatives. nih.gov A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to target specific tissues or cells. For example, ICT2588 is a tumor-selective prodrug of azademethylcolchicine (ICT2552) that is activated by MT1-MMP, an enzyme often overexpressed in tumors. researchgate.net This targeted activation leads to the release of the active drug specifically in the tumor microenvironment, thereby reducing systemic toxicity. researchgate.net

These targeted delivery strategies hold immense potential for improving the clinical utility of colchicine derivatives in a variety of diseases, from cancer to inflammatory conditions. nih.govnih.gov

Investigation of Derivatives for Neurodegenerative Diseases

The neuroprotective potential of colchicine and its derivatives is an emerging area of research, with studies exploring their application in neurodegenerative diseases such as Alzheimer's and Parkinson's. tandfonline.comnih.govnih.gov The rationale for their use in these conditions stems from their anti-inflammatory, antioxidant, and anti-neurodegenerative properties. nih.govresearchgate.net

In the context of Alzheimer's disease, the multifaceted nature of the pathology presents a significant challenge for drug development. nih.gov In silico studies have investigated the potential of a diverse array of colchicine derivative compounds to interact with targets relevant to Alzheimer's disease. tandfonline.comnih.gov These studies have identified compounds with the potential to act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. tandfonline.comnih.gov

Furthermore, a study exploring colchicine-aryl/alkyl amine hybrids found that a colchicine-donepezil hybrid, SBN-284, could inhibit both acetylcholinesterase and butyrylcholinesterase, as well as the NLRP3 inflammasome. acs.org This compound was also shown to be capable of crossing the blood-brain barrier and was non-toxic to neuronal cells, highlighting its potential for further investigation as an anti-Alzheimer's agent. acs.org

In relation to Parkinson's disease, research has shown that colchicine can protect dopaminergic neurons in a rat model of the disease. nih.govresearchgate.net This neuroprotective effect is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govresearchgate.net Clinical observations have also suggested a lower incidence of Parkinson's disease in patients receiving colchicine for musculoskeletal disorders. nih.gov

While these findings are promising, further in vitro and in vivo studies are necessary to validate the therapeutic potential of colchicine derivatives in neurodegenerative diseases. tandfonline.comnih.gov

Addressing Challenges in Derivative Development for Improved Pharmacological Profiles

Despite the promising therapeutic potential of colchicine derivatives, several challenges remain in their development to achieve improved pharmacological profiles. A primary concern is the inherent toxicity of the colchicine scaffold, which can lead to side effects such as gastrointestinal upset and neurotoxicity. mnba-journal.comnih.gov Overcoming this toxicity while maintaining or enhancing therapeutic activity is a key focus of current research. tmu.edu.tw

Another significant challenge is the development of multidrug resistance (MDR) in cancer cells, which can limit the efficacy of anticancer agents. nih.govrsc.org P-glycoprotein (P-gp), an efflux pump, plays a major role in MDR by actively transporting drugs out of cancer cells. rsc.org Colchicine itself is a substrate for P-gp, which can lead to its rapid efflux from tumor cells. rsc.org Researchers are designing and synthesizing new colchicine derivatives with a reduced liability for P-gp induction. rsc.org For example, one study identified a derivative, compound 4o, with potent cytotoxicity in colon cancer cells and significantly reduced P-gp induction liability. rsc.org

Furthermore, optimizing the physicochemical properties of colchicine derivatives to improve their solubility, bioavailability, and metabolic stability is crucial for their successful clinical translation. nih.govpolito.it The development of novel formulations and delivery systems, as discussed in section 8.2, is a key strategy to address these challenges. mnba-journal.com

The journey from a promising derivative in the laboratory to a clinically approved drug is long and arduous, requiring extensive preclinical and clinical evaluation to ensure both efficacy and safety.

Data Tables

Table 1: Bioactivity of Selected Colchicine Derivatives

| Derivative | Bioactivity | Research Finding |

| 10-n-Butylthiocolchicine | Analgesic | Showed to produce analgesic rather than anti-inflammatory effect. nih.govresearchgate.net |

| 10-Methylthiocolchicine | Cytotoxic | IC50 = 8 nM against SKOV-3 ovarian cancer cell line. nih.govresearchgate.net |

| 10-ethylthiocolchicine | Cytotoxic | IC50 = 47 nM against SKOV-3 ovarian cancer cell line. nih.govresearchgate.net |

| AEC (N-aminoethylamino derivative) | HSP70 Inhibition | Penetrates glioblastoma and melanoma cells, inhibiting HSP70 activity. mdpi.com |

| SBN-284 (colchicine-donepezil hybrid) | Cholinesterase and NLRP3 Inflammasome Inhibition | Inhibited acetylcholinesterase, butyrylcholinesterase, and the NLRP3 inflammasome. acs.org |

| Compound 4o | Cytotoxic with reduced P-gp induction | Potent cytotoxicity in HCT-116 cells (IC50 of 0.04 μM) with significantly reduced P-gp induction liability. rsc.org |

Table 2: Targeted Delivery Strategies for Colchicine Derivatives

| Delivery Strategy | Example | Mechanism |

| Mesoporous Silica Nanoparticles | COL-loaded MSNs coated with folic acid chitosan-glycine complex | Active targeting of cancer cells overexpressing folate receptors. mdpi.com |

| Prodrug | ICT2588 (prodrug of azademethylcolchicine) | Tumor-selective activation by MT1-MMP, releasing the active drug in the tumor microenvironment. researchgate.net |

Compound Names

10-n-Butylthiocolchicine

10-ethylthiocolchicine

10-Methylthiocolchicine

AEC (N-aminoethylamino derivative of colchicine)

Azademethylcolchicine (ICT2552)

Colchicine

Donepezil

ICT2588

SBN-284

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthesis routes for colchicine derivatives to optimize biological activity?

- Methodological Answer : Focus on substituent selection and regioselective modifications. For example, introducing electron-withdrawing groups (e.g., amides, thioamides) at the C7 position enhances microtubule disruption, while bulky substituents on Ring C may reduce toxicity. Experimental protocols should include in vitro cytotoxicity assays (e.g., IC50 against HeLa cells) and tubulin polymerization inhibition studies to validate activity .

- Data Insight : Derivatives with N-arylurea groups exhibit up to 10-fold higher selectivity for cancer cells compared to colchicine .

Q. How do structural modifications to colchicine’s rings (A, B, C) influence microtubule disruption?

- Methodological Answer : Use X-ray crystallography (e.g., P3221 space group analysis) to assess conformational changes in the colchicine-tubulin complex. For instance, modifying Ring B with cyclic 8,12-diene moieties alters the twist-boat conformation, reducing binding affinity. Pair structural data with molecular docking simulations (e.g., AutoDock Vina) to predict interactions with β-tubulin’s T7 loop .

- Data Insight : Derivatives with CF3 groups at C21 show 96% inhibition of colchicine binding to tubulin at 5 μM, comparable to combretastatin A-4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.